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Compound of Interest

Compound Name: 9-Ethyl-2-iodo-9H-purin-6-amine

CAS No.: 210046-35-8

Cat. No.: B8764743

Get Quote

Executive Summary
The purine heterocycle is arguably the most ubiquitous "privileged scaffold" in medicinal

chemistry, serving as the backbone for endogenous ligands (ATP, GTP, Adenosine) and nucleic

acids. While the N9 and C6 positions have historically dominated structure-activity relationship

(SAR) campaigns due to their roles in ribose attachment and Watson-Crick base pairing, the

C2 position has emerged as a critical "gateway" for engineering selectivity and pharmacokinetic

stability.

This guide analyzes the biological potential of C2-substituted purine intermediates, focusing on

their utility in developing kinase inhibitors (CDKs) and Adenosine Receptor (AR) antagonists. It

details the regioselective synthetic strategies required to access these motifs and provides

validated protocols for their generation.

SAR Logic: The C2 "Gateway" Effect
In drug design, the purine scaffold functions as a template. The biological activity is dictated by

the "decoration" of this template.
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The Selectivity Handle
In kinase inhibition, the purine core typically mimics ATP, binding to the hinge region of the

kinase active site.

C6 Position (The Anchor): Usually bears an amine or aryl group that forms hydrogen bonds

with the hinge region residues (e.g., Leu83 in CDK2). This provides affinity.[1]

C2 Position (The Tuner): This position often orients towards the solvent-accessible front of

the ATP pocket. Substitutions here (e.g., sulfonamides, long-chain amines, or heterocycles)

are less sterically constrained than C6. They are critical for:

Isoform Selectivity: Interacting with non-conserved residues outside the ATP pocket.

Solubility: Introducing polar groups to offset the lipophilicity of the aromatic core.

Metabolic Stability: Blocking Adenosine Deaminase (ADA) activity. ADA hydrolyzes the C6-

amine, but bulky or electron-withdrawing groups at C2 can sterically or electronically

inhibit this enzymatic degradation (e.g., Cladribine).

Pharmacophore Visualization
The following diagram illustrates the functional roles of specific purine sites in a typical kinase

inhibitor context.
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Figure 1: Pharmacophore mapping of the purine scaffold demonstrating the distinct biological

roles of C2, C6, and N9 substitutions.

Synthetic Pathways: The 2,6-Dichloropurine Hub
Accessing C2-substituted purines requires mastering regioselectivity. The starting material of

choice is 2,6-dichloropurine (2,6-DCP).

Electronic Discrimination
The reactivity of the two chlorine atoms is not identical.

C6-Cl: Highly reactive toward nucleophilic aromatic substitution (

). The electron-withdrawing effect of the adjacent N7 and N9 nitrogens makes C6 the primary
electrophilic site.

C2-Cl: Significantly less reactive. Once an electron-donating group (like an amine) is

installed at C6, the purine ring becomes electron-rich, deactivating the C2 position further.
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Implication: To synthesize a 2,6-disubstituted purine, one must almost invariably substitute C6

first under mild conditions, followed by C2 substitution under forcing conditions (high heat,

microwave, or transition metal catalysis).

Synthetic Workflow Diagram
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Figure 2: Regioselective synthetic workflow starting from 2,6-dichloropurine.
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Therapeutic Classes & Validation
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs regulate the cell cycle; their dysregulation leads to cancer.

Mechanism: Compounds like Roscovitine (Seliciclib) and Purvalanol utilize the C2 position to

improve selectivity.

C2-Substituent: Typically a hydroxyalkylamino group (e.g., 1-ethyl-2-hydroxyethylamino).

Biological Effect: The C2 group interacts with the solvent interface, improving water solubility

and reducing affinity for off-target kinases that cannot accommodate the steric bulk at this

position.

Adenosine Receptor (A2A) Antagonists
A2A antagonism is a target for Parkinson’s disease and cancer immunotherapy.

Mechanism: A2A receptors are GPCRs.

C2-Substituent: Extended alkynyl or aryl groups at C2 (e.g., in CGS21680 or ANR 94) are

crucial.

Data Insight:

Unsubstituted C2: Low selectivity (hits A1 and A2A).

C2-Phenylethynyl: Increases A2A affinity by >100-fold due to pi-stacking interactions in the

A2A-specific extracellular vestibule.

Comparative Activity Data
The table below summarizes the effect of C2-modification on biological potency (IC50) in a

representative CDK2 assay (generic data based on SAR trends).
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Compound C6 Substituent C2 Substituent
CDK2 IC50
(µM)

Selectivity (vs.
GSK-3β)

Purine A Benzylamino H 1.5 Low

Purine B Benzylamino Cl 0.8 Moderate

Purine C Benzylamino
NH-CH2-CH2-

OH
0.05 High

Purine D Benzylamino Phenyl >10
Inactive (Steric

Clash)

Experimental Protocols
Safety Warning:Purine intermediates can be biologically active.[2] Handle with PPE. 2,6-

Dichloropurine is an irritant.

Protocol A: Regioselective Synthesis of 2-Chloro-6-
benzylaminopurine (Intermediate)
This step establishes the "Anchor" at C6.

Reagents: 2,6-Dichloropurine (1.0 eq), Benzylamine (1.1 eq), Triethylamine (1.2 eq), n-

Butanol (Solvent).

Procedure:

Dissolve 2,6-DCP in n-Butanol (0.5 M concentration).

Add Triethylamine followed by Benzylamine dropwise.

Critical Step: Heat to 50°C (Do not exceed 60°C to avoid C2 reaction). Stir for 4-6 hours.

Monitor via TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.6) will disappear,

replaced by the mono-substituted product (Rf ~0.4).

Workup: Cool to room temperature. The product often precipitates. Filter, wash with cold

water and cold ethanol.
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Yield: Typically 85-90%.

Protocol B: C2-Amination via Microwave Irradiation
(Final Product)
This step installs the "Tuner" at C2.

Reagents: 2-Chloro-6-benzylaminopurine (from Step A), Ethanolamine (excess, 3-5 eq),

NMP (N-methyl-2-pyrrolidone) or n-Butanol.

Procedure:

Place intermediate in a microwave vial. Add solvent and excess amine.[3]

Irradiation: Heat to 140°C - 160°C for 20–40 minutes in a focused microwave reactor.

(Thermal heating requires 12+ hours at reflux and yields are lower).

Purification:

Evaporate solvent under reduced pressure.[3][4]

Resuspend residue in EtOAc, wash with water (x3) to remove NMP/excess amine.

Purify via Flash Column Chromatography (DCM:MeOH gradient).

Protocol C: Biological Assay (Cell Viability)
Self-validating check for biological activity.

Cell Line: MCF-7 (Breast Cancer) or K562 (Leukemia).[5][6]

Method: MTT or CellTiter-Glo Assay.

Control: Use Roscovitine (10 µM) as a positive control for cell death.

Threshold: A successful C2-substituted candidate should exhibit an IC50 < 10 µM. If IC50 >

50 µM, the C2 substituent is likely too bulky or polar for cell membrane permeability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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